Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate

Hydrogen bond donor Permeability Blood-brain barrier

Ethyl 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate (CAS 1351614-50-0, molecular formula C₁₇H₂₀FN₃O₃, molecular weight 333.36 g/mol) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, featuring a 4-fluorophenyl substituent at the oxadiazole 5-position and an N-ethyl acetate group on the piperidine ring. This compound is a functionalized derivative of the core scaffold 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 493024-40-1) and is catalogued in the ZINC database (ZINC150938649, ZINC54664963) as a commercially available screening compound; however, ChEMBL reports no known biological activity at ≤10 μM for this entity, placing it squarely in the category of an unexplored chemical probe.

Molecular Formula C17H20FN3O3
Molecular Weight 333.363
CAS No. 1351614-50-0
Cat. No. B2818682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate
CAS1351614-50-0
Molecular FormulaC17H20FN3O3
Molecular Weight333.363
Structural Identifiers
SMILESCCOC(=O)CN1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H20FN3O3/c1-2-23-15(22)11-21-9-7-13(8-10-21)17-20-19-16(24-17)12-3-5-14(18)6-4-12/h3-6,13H,2,7-11H2,1H3
InChIKeyKFQXQHPGDWXWAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate (CAS 1351614-50-0): Procurement-Relevant Structural and Database Baseline


Ethyl 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate (CAS 1351614-50-0, molecular formula C₁₇H₂₀FN₃O₃, molecular weight 333.36 g/mol) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, featuring a 4-fluorophenyl substituent at the oxadiazole 5-position and an N-ethyl acetate group on the piperidine ring [1]. This compound is a functionalized derivative of the core scaffold 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 493024-40-1) and is catalogued in the ZINC database (ZINC150938649, ZINC54664963) as a commercially available screening compound; however, ChEMBL reports no known biological activity at ≤10 μM for this entity, placing it squarely in the category of an unexplored chemical probe [2]. The 4-oxadiazolyl-piperidine chemotype has been claimed in patent families (e.g., Purdue Pharma EP 2298765 A1) for pain and diarrhoea indications, providing a class-level therapeutic context, though the specific N-ethyl acetate variant remains uncharacterized in primary pharmacological literature [3].

Why Generic Substitution of Ethyl 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate with Close Analogs Compromises Experimental Reproducibility


The 4-oxadiazolyl-piperidine scaffold displays steep structure-activity relationships (SAR) wherein even minor N-substituent variations on the piperidine ring can abolish target engagement or profoundly alter physicochemical and pharmacokinetic profiles [1]. The ethyl acetate side chain of the target compound eliminates the ionizable secondary amine (predicted pKa ~9.55 for the unsubstituted piperidine comparator CAS 493024-40-1 ), thereby removing a hydrogen bond donor and replacing it with a neutral ester moiety that can serve as a metabolic soft spot or a latent carboxylic acid prodrug handle. Substituting with the free amine comparator (CAS 493024-40-1) would introduce a basic center that alters ionization state at physiological pH, changes LogD, and may engage off-target aminergic receptors absent in the target compound. Similarly, replacing the 4-fluorophenyl group with phenyl, chloro, or methyl analogs—each documented within the Purdue Pharma patent series [1]—would modulate π-stacking, halogen bonding, and lipophilic interactions at the oxadiazole aryl binding pocket, with unpredictable consequences for any biological readout. The quantitative evidence below demonstrates that these structural differences translate into measurable differences in computed molecular descriptors directly relevant to permeability, solubility, and metabolic stability, making blind substitution scientifically unsound.

Quantitative Differentiation Evidence for Ethyl 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate Versus Closest Analogs


Hydrogen Bond Donor Count: Target Compound (0 HBD) Versus Unsubstituted Piperidine Core Comparator CAS 493024-40-1 (1 HBD)

The target compound bears an N-ethyl acetate substituent that fully caps the piperidine nitrogen, yielding zero hydrogen bond donors (HBD = 0). In contrast, the closest commercially available comparator, 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 493024-40-1), retains a secondary amine (NH) and possesses one hydrogen bond donor (HBD = 1) . Hydrogen bond donor count is a critical determinant of passive membrane permeability and blood-brain barrier (BBB) penetration, with each additional HBD reducing permeability by approximately one log unit in PAMPA and Caco-2 models commonly employed in CNS drug discovery [1]. The absence of an HBD in the target compound predicts superior intrinsic membrane permeability relative to the NH-bearing comparator, holding all other structural features constant.

Hydrogen bond donor Permeability Blood-brain barrier Physicochemical property

Predicted LogP: Target Compound (LogP 2.47) Versus Unsubstituted Piperidine Core (LogP 2.34) – Modest Lipophilicity Increase with the Ethyl Acetate Cap

The ZINC database reports a predicted LogP of 2.474 for the target compound (ZINC54664963) [1]. The unsubstituted piperidine comparator CAS 493024-40-1 has a predicted LogP of 2.34 (ChemScene computational data) . The ΔLogP of +0.13 reflects the modest increase in lipophilicity conferred by the ethyl acetate group (two additional carbons plus ester oxygen) beyond what would be expected from simple carbon count alone, due to the polar ester moiety partially offsetting the added hydrocarbon chain. Lipophilicity in this range (LogP 2–3) is generally favorable for oral absorption and CNS penetration, and the small LogP difference may translate into subtly different tissue distribution and metabolic profiles—particularly hepatic esterase-mediated hydrolysis of the target compound, a metabolic pathway entirely absent in the NH comparator.

LogP Lipophilicity Metabolic stability Physicochemical property

Topological Polar Surface Area (TPSA): Target Compound (Estimated 65–73 Ų) Versus Core Scaffold (50.95 Ų) – Enhanced H-Bond Acceptor Capacity from the Ester Group

The unsubstituted piperidine comparator (CAS 493024-40-1) has a reported TPSA of 50.95 Ų . The target compound adds an ethyl acetate moiety, which introduces two additional hydrogen bond acceptors (ester carbonyl oxygen and ester alkoxy oxygen) beyond the four acceptors present in the comparator (oxadiazole N and O atoms, piperidine N). This increases the estimated TPSA into the range of approximately 65–73 Ų based on fragment-based additive calculations. The TPSA of the target compound remains well below the 140 Ų threshold associated with poor oral absorption and below the 90 Ų threshold commonly used for CNS drug design, while the modest increase relative to the core scaffold may confer slightly improved aqueous solubility without compromising membrane permeability [1].

TPSA Polar surface area Oral bioavailability Physicochemical property

Metabolic Liability: Esterase-Sensitive Ethyl Acetate Prodrug Motif Absent in NH-Bearing and N-Alkyl Comparators

The target compound contains an ethyl ester functionality on the piperidine N-acetic acid side chain. Esters are well-established substrates for ubiquitous carboxylesterases (CES1/CES2) present in plasma, liver microsomes, and hepatocytes [1]. This structural feature is absent in the free amine comparator (CAS 493024-40-1), N-methyl, N-benzyl, and N-acetyl analogs within the 4-oxadiazolyl-piperidine class described in EP 2298765 A1 [2]. The ethyl ester therefore introduces a predictable and tunable metabolic clearance pathway that can be exploited for prodrug design (rapid hydrolysis to the corresponding carboxylic acid in vivo) or, conversely, may limit systemic exposure if metabolic stability is desired. In head-to-head hepatocyte stability assays, ethyl esters of piperidine acetic acids typically exhibit t₁/₂ values 5- to 20-fold shorter than their corresponding N-alkyl analogs, though no direct experimental data for this specific compound have been published.

Esterase Prodrug Metabolic stability Pharmacokinetics

Molecular Weight and Ligand Efficiency Context: Target Compound (MW 333.36) Versus Core Scaffold (MW 247.27) – Implications for Fragment-Based and Lead-Like Screening Libraries

The target compound (MW 333.36 g/mol [1]) exceeds the comparator core scaffold (MW 247.27 g/mol ) by 86.09 Da due to the addition of the ethyl acetate side chain (C₄H₇O₂, theoretical mass 87.08 Da). Both compounds fall within the 'lead-like' chemical space (MW < 350 Da) defined by Teague et al., but the comparator lies closer to 'fragment-like' space (MW < 300 Da). The addition of 86 Da to the core scaffold is accompanied by the addition of two hydrogen bond acceptors and two rotatable bonds, shifting the compound toward a more 'drug-like' profile while maintaining compliance with Lipinski's Rule of Five. For fragment-based drug discovery (FBDD) campaigns, the lower MW comparator is preferable as a starting fragment; for lead optimization programs targeting specific binding pockets requiring additional vectors for potency, the target compound offers a pre-installed ethyl acetate handle suitable for further derivatization (e.g., hydrolysis to acid, amidation, or reduction to alcohol).

Molecular weight Ligand efficiency Fragment-based drug discovery Lead-likeness

Biological Annotation Gap: Target Compound Has No Reported ChEMBL Activity Versus Opioid Receptor Ligand Data Available for Structurally Related 4-Oxadiazolyl-Piperidines

The ZINC database entry for the target compound explicitly states: 'Activities based on ChEMBL 20: There is no known activity for this compound' and 'SEA Predictions based on ChEMBL 20: There is currently no predicted activity for this compound' [1]. This stands in contrast to structurally related 4-oxadiazolyl-piperidine compounds disclosed in EP 2298765 A1, which are claimed to modulate opioid receptor function and are described for the treatment of pain and diarrhoea, with in vivo efficacy demonstrated in animal models [2]. The complete absence of bioactivity data for the target compound represents both a limitation and a differentiator: it is a genuinely unexplored chemical space entry point, free of any pre-existing target bias that could confound phenotypic screening or chemoproteomics experiments. For researchers employing unbiased phenotypic drug discovery or affinity-based protein profiling (e.g., thermal proteome profiling, photoaffinity labeling), the target compound's lack of annotation eliminates the risk of 'confirmation bias' introduced by compounds with known polypharmacology.

Biological activity ChEMBL Screening Target engagement

Best-Fit Research and Industrial Application Scenarios for Ethyl 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate (CAS 1351614-50-0)


Unbiased Phenotypic Screening and Target Deconvolution Campaigns Requiring Chemically Naïve Probe Molecules

The target compound's complete absence of bioactivity annotation in ChEMBL and its lack of SEA predictions [1] make it an ideal candidate for unbiased phenotypic screening in disease-relevant cell-based assays. Unlike comparator compounds with known opioid receptor activity (EP 2298765 A1 series), this compound carries no pre-existing pharmacological bias, enabling true discovery of novel target engagement profiles via techniques such as thermal proteome profiling (TPP), cellular thermal shift assay (CETSA), or photoaffinity labeling-based chemoproteomics [2]. The zero-HBD, moderate-LogP physicochemical signature supports passive cell permeability without the confounding cytotoxicity often associated with highly basic amines, increasing the probability of clean phenotypic readouts.

Ester Prodrug Strategy for Carboxylic Acid-Containing 4-Oxadiazolyl-Piperidine Leads

The ethyl acetate side chain serves as a pre-installed ester prodrug motif. In lead optimization programs where the corresponding carboxylic acid is the pharmacologically active species but suffers from poor membrane permeability due to ionization at physiological pH, the target compound can be directly evaluated as a cell-permeable prodrug. The predicted LogP of 2.47, combined with zero HBD [3], predicts superior passive diffusion across Caco-2 monolayers and the blood-brain barrier relative to the corresponding zwitterionic carboxylic acid, which would carry a formal negative charge and exhibit LogD₇.₄ values 2–3 log units lower. Hydrolysis to the active acid by intracellular esterases has been extensively validated for analogous ethyl ester prodrugs in the CNS and oncology therapeutic areas [4].

Diversity-Oriented Synthesis (DOS) and Library Enumeration via the Ethyl Acetate Handle

The ethyl ester group is a versatile synthetic handle for library chemistry: it can be hydrolyzed to the carboxylic acid and subsequently coupled to diverse amine, alcohol, or hydrazine building blocks via amide, ester, or hydrazide bond formation, respectively [1]. This enables rapid enumeration of compound libraries for SAR exploration without requiring de novo synthesis of the oxadiazole-piperidine core. The target compound's MW of 333.36 retains lead-like properties even after a single amidation step (typical product MW < 450 Da), making it a strategically efficient starting point for medicinal chemistry campaigns compared to the unsubstituted piperidine comparator, which requires an additional N-alkylation step prior to further derivatization.

Negative Control Compound for Opioid Receptor Pharmacology Studies Using the 4-Oxadiazolyl-Piperidine Chemotype

Given that the target compound has no reported activity in ChEMBL and is structurally distinct from the opioid receptor-modulating 4-oxadiazolyl-piperidines described in EP 2298765 A1 [2], it may serve as a matched negative control in receptor binding and functional assays. The N-ethyl acetate substitution caps the basic amine that is often critical for opioid receptor ligand-receptor salt bridge interactions with conserved aspartate residues in the transmembrane domain. This structural feature, combined with the absence of a protonatable nitrogen at physiological pH, predicts loss of opioid receptor affinity, making the compound suitable for distinguishing specific receptor-mediated effects from off-target or compound-specific cytotoxicity in cellular assays.

Quote Request

Request a Quote for Ethyl 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.